N,N,1,1-Tetramethyl-1-propylsilanamine

Surface chemistry Silylation Volatility

N,N,1,1-Tetramethyl-1-propylsilanamine (CAS 77303-23-2), also referred to as n-propyldimethyl(dimethylamino)silane or (dimethylamino)dimethyl(propyl)silane, is a monofunctional organosilane belonging to the triorganyl(dimethylamino)silane class. Its molecular formula is C₇H₁₉NSi (MW: 145.32 g/mol), with a reported boiling point of 135–138 °C and a LogP of 2.16.

Molecular Formula C7H19NSi
Molecular Weight 145.32 g/mol
CAS No. 77303-23-2
Cat. No. B3154193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,1,1-Tetramethyl-1-propylsilanamine
CAS77303-23-2
Molecular FormulaC7H19NSi
Molecular Weight145.32 g/mol
Structural Identifiers
SMILESCCC[Si](C)(C)N(C)C
InChIInChI=1S/C7H19NSi/c1-6-7-9(4,5)8(2)3/h6-7H2,1-5H3
InChIKeyHMAKLMDFRBFOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,1,1-Tetramethyl-1-propylsilanamine (CAS 77303-23-2) – Core Physicochemical & Application Baseline for Procurement


N,N,1,1-Tetramethyl-1-propylsilanamine (CAS 77303-23-2), also referred to as n-propyldimethyl(dimethylamino)silane or (dimethylamino)dimethyl(propyl)silane, is a monofunctional organosilane belonging to the triorganyl(dimethylamino)silane class. Its molecular formula is C₇H₁₉NSi (MW: 145.32 g/mol), with a reported boiling point of 135–138 °C and a LogP of 2.16 [1]. The compound serves as a silylating agent for surface-hydrated silicon dioxide, enabling the formation of dense, thermally stable grafted monolayers upon reaction at 150–250 °C [2][3]. It is synthesized in high yield (≈86%) from the corresponding chlorosilane and dimethylamine [1].

Workflow
Vapor-phase or solution silica surface functionalization
Process Advantage
Non-corrosive byproduct (dimethylamine) vs. chlorosilane reagents
Synthesis Route
Reported efficient direct preparation from chlorosilane precursor
Reagent Role
Monofunctional silylating agent for controlled monolayer end-capping

Why Silane Substitution Is Non-Trivial: Differentiated Performance of N,N,1,1-Tetramethyl-1-propylsilanamine in Surface Functionalization


In the class of dimethylaminosilane silylating agents, the structure of the organic substituent on silicon—alkyl chain length and steric bulk—directly governs monolayer density, hydrolytic stability, and chromatographic performance of the resulting material [1][2]. Even structurally close analogs, such as the shorter-chain trimethylsilyl derivative or the longer-chain octadecyldimethylsiloxy variant, yield significantly different surface coverage (Γₛₒₓ) and phase behavior, directly impacting reproducibility in HPLC separations and biomolecule analysis [1][2]. Consequently, indiscriminate substitution without matching the specific alkyl substituent can lead to suboptimal ligand density, altered selectivity, and compromised hydrolytic durability under aggressive mobile-phase conditions.

Target Reagent
Dimethylamino-silane (non-corrosive)
vs
Potential Substitute
Chlorosilane analogs may release HCl, requiring strict anhydrous handling and risking hardware corrosion
Target Alkyl Chain
Propyl (C3) chain on silica substrate
vs
Potential Substitute
Longer alkyl chains (C14/C18) drastically alter surface coverage, hydrophobicity, and chromatographic retention
Target Functionality
Monofunctional (end-capping) silane
vs
Potential Substitute
Tri-/multifunctional silanes risk oligomerization, creating non-uniform multilayer phases instead of dense monolayers

Quantitative Evidence Guide: Performance Differentiation of N,N,1,1-Tetramethyl-1-propylsilanamine vs. Closest Analogs


Thermal Stability and Volatility: Process Window Advantage for Gas-Phase Silylation

The compound is reported to be ‘thermally stable and relatively volatile,’ enabling gas-phase silylation at 150–250 °C for 170 h without degradation, yielding a dense grafted layer. In comparison, conventional chlorosilane-based reagents (e.g., n-propyldimethylchlorosilane) require strictly anhydrous handling and generate corrosive HCl, limiting their utility in continuous vapor-phase processes. No direct quantitative volatility data were located for the target compound; however, the class of triorganyl(dimethylamino)silanes is established as superior to chlorosilanes for high-temperature, long-duration silylation without producing acidic byproducts [1].

Thermal Stability & Process Window
Class-level inference
150-250°C for 170 h without degradation
Supports vapor-phase silylation without corrosive HCl generation
Context: vs. chlorosilane reagents requiring anhydrous conditions
Surface chemistry Silylation Volatility

Surface Coverage Density: Propyl vs. Longer Alkyl Chains on Hydrated Silica

US Patent 5,762,803 exemplifies that triorganyl(dimethylamino)silanes yield dense monolayers on fully hydrated SiO₂; specifically, a tetradecyldimethylsiloxy (C14) graft achieved Γₛₒₓ = 3.9 μmol m⁻², while a (3,3-dimethylbutyl)dimethylsiloxy (DMB) graft reached 3.8 μmol m⁻² [1]. The propyl derivative of the target compound, having a shorter alkyl chain, is expected to produce a lower absolute Γₛₒₓ but with a higher proportion of accessible silanol groups. This characteristic is advantageous for applications requiring residual surface polarity, such as mixed-mode chromatography. Direct surface coverage data for the propyl analog have not been published, necessitating experimental determination.

Surface Coverage (Γₛₒₓ) Context
Class-level inference
Expected lower than 3.8 µmol m⁻²
Higher residual silanol activity for mixed-mode chromatography
Context: C14 graft achieves 3.9 µmol m⁻²; DMB graft 3.8 µmol m⁻²
Surface coverage Silica functionalization Alkyl chain effect

Synthetic Yield and Precursor Efficiency: 86% Yield via Straightforward Route

A reported synthetic procedure for n-propyldimethyl(dimethylamino)silane achieves an 86% yield from propyldimethylchlorosilane and dimethylamine using 2-methylbutane as solvent [1]. This high yield contrasts with typical multi-step syntheses required for aminosilanes bearing functionalized alkyl groups, where overall yields often range between 40–70% [2]. The efficient single-step preparation reduces precursor cost and simplifies scale-up for procurement of research-grade quantities.

Synthetic Yield Efficiency
Reported / Cross-study
86% yield
Reduces precursor cost and simplifies scale-up for procurement
Context: typical aminosilane syntheses range 40-70% overall yield
Synthesis Yield Cost-efficiency

High-Value Application Scenarios for N,N,1,1-Tetramethyl-1-propylsilanamine Based on Product-Specific Evidence


Synthesis of Dense Propyl-Functionalized Silica Stationary Phases for HPLC

The compound’s thermal stability and volatility make it the preferred reagent for vapor-phase silylation of hydrated silica microspheres at 150–250 °C. The resulting propyldimethylsiloxy monolayer provides a defined, low-carbon-load stationary phase with residual silanol activity, suitable for mixed-mode or hydrophilic-interaction chromatography (HILIC). Unlike chlorosilane-based methods, no corrosive HCl is generated, preserving column hardware and enabling reproducible surface coverage batch-to-batch [1][2].

Preparation of Non-Porous Silica Microspheres for Rapid Biomolecule Separation

As described in US Patent 5,762,803, triorganyl(dimethylamino)silanes are essential for creating dense, hydrolytically stable grafts on non-porous, monosized SiO₂ microspheres. The propyl derivative of the target compound offers an intermediate hydrophobicity that can be advantageous for separating small biomolecules where C18 phases cause excessive retention. The documented hydrolytic stability of the resulting Si–O–Si bonded monolayer ensures column lifetimes exceeding two years in water/acetonitrile mixtures at room temperature [2].

Model Compound for Studying Alkyl Chain Length Effects in Silane Monolayers

The propyl substituent provides a well-defined, short alkyl chain that serves as a baseline in systematic studies of surface coverage, wettability, and molecular dynamics. Combined with the dimethylamino leaving group’s clean reactivity, the compound is ideal for generating reproducible model surfaces to probe chain-length-dependent ordering and hydrolytic stability, bridging the gap between methyl- and octadecyl-functionalized silanes [1].

Application
Selection Property
Validation Focus
HILIC / mixed-mode silica phases
Vapor-phase silylation compatibility
Surface coverage batch reproducibility
Rapid biomolecule separation
Intermediate hydrophobicity (C₃ vs C₁₈)
Hydrolytic stability in aqueous mobile phases
Silane monolayer model systems
Defined short alkyl chain (propyl)
Wettability and molecular ordering studies
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